molecular formula C7H11Cl2N3 B1522898 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride CAS No. 1251923-59-7

3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride

Cat. No. B1522898
CAS RN: 1251923-59-7
M. Wt: 208.09 g/mol
InChI Key: DEUOKWTVVPIMBR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride” is 1S/C4H6ClN3.ClH/c1-8-3-6-4(2-5)7-8;/h3H,2H2,1H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of “3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride” is 168.03 . It’s a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Corrosion Inhibition

Triazole derivatives have been extensively studied for their corrosion inhibition properties. For instance, studies have shown that certain triazole derivatives are effective in inhibiting the corrosion of mild steel in acidic media. These compounds work by adsorbing onto the metal surface, forming a protective layer that reduces corrosion rates. The inhibition efficiency of these compounds has been demonstrated to be high, with some studies reporting efficiencies up to 99% in specific acidic conditions. The adsorption of these inhibitors typically follows Langmuir's adsorption isotherm, indicating a strong and specific interaction with the metal surface (Lagrenée et al., 2002; Bentiss et al., 2007).

Antifungal and Antimicrobial Applications

Certain triazole derivatives have been synthesized and characterized for their potential antifungal and antimicrobial properties. These compounds have shown promising results in inhibiting the growth of various microorganisms. The solubility, thermodynamics, and partitioning behavior of these compounds in biologically relevant solvents have been studied to better understand their pharmacokinetic profiles and to optimize their delivery and efficacy (Volkova et al., 2020).

Synthesis and Applications in Organic Chemistry

Triazole derivatives are key intermediates in the synthesis of a wide range of organic compounds. Their versatility stems from the reactivity of the triazole ring, which can be manipulated to produce various functionalized products. For example, triazoles have been used to synthesize unsymmetrical energetic salts, showcasing their application in materials science and energetic materials research. These studies not only provide new methods for synthesizing triazole-containing compounds but also explore the physicochemical properties and stability of these materials (Wang et al., 2007).

Safety and Hazards

The compound is considered hazardous. It’s harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

3-(chloromethyl)-5-cyclopropyl-4-methyl-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3.ClH/c1-11-6(4-8)9-10-7(11)5-2-3-5;/h5H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUOKWTVVPIMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CC2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride

CAS RN

1251923-59-7
Record name 4H-1,2,4-Triazole, 3-(chloromethyl)-5-cyclopropyl-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251923-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride
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3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride
Reactant of Route 3
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3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride
Reactant of Route 4
3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride

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